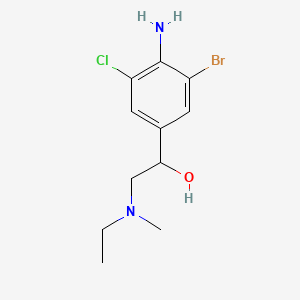
Benzenamine, 4-(methylseleno)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(methylseleno)- typically involves the introduction of a methylseleno group to the benzenamine structure. One common method is through electrophilic aromatic substitution, where benzenamine reacts with a methylseleno electrophile under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution at the para position .
Industrial Production Methods: Industrial production of Benzenamine, 4-(methylseleno)- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: Benzenamine, 4-(methylseleno)- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives, often involving hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Benzenamine, 4-(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where selenium compounds have shown promise.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Benzenamine, 4-(methylseleno)- involves its interaction with molecular targets through its methylseleno group. This group can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated by its ability to modulate oxidative stress and interact with specific enzymes and proteins involved in cellular signaling .
Comparison with Similar Compounds
4-(Methylthio)benzenamine: Similar in structure but with a methylthio group instead of a methylseleno group, leading to different reactivity and applications.
4-(Methylsulfonyl)benzenamine: Contains a methylsulfonyl group, which significantly alters its chemical behavior compared to the methylseleno derivative
Uniqueness: Benzenamine, 4-(methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications where selenium’s unique chemistry is advantageous .
Properties
CAS No. |
35065-62-4 |
|---|---|
Molecular Formula |
C7H9NSe |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
4-methylselanylaniline |
InChI |
InChI=1S/C7H9NSe/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 |
InChI Key |
XLHACCAMYCILNR-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)
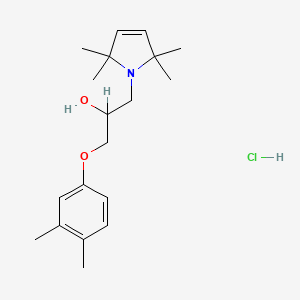
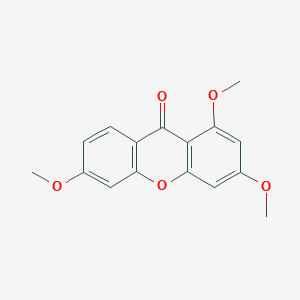
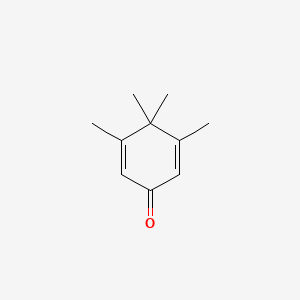
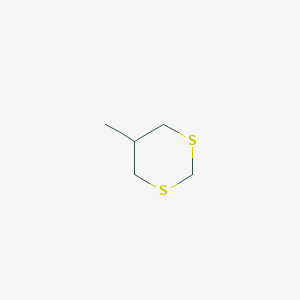


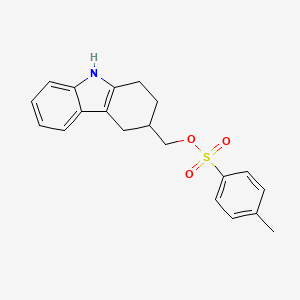
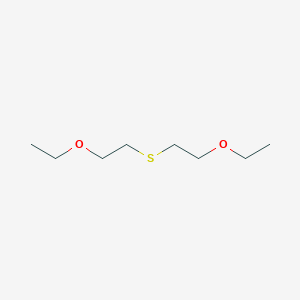

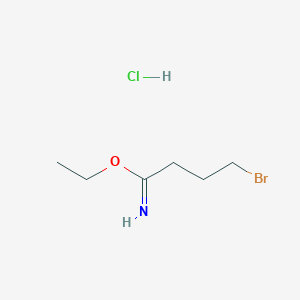

![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
